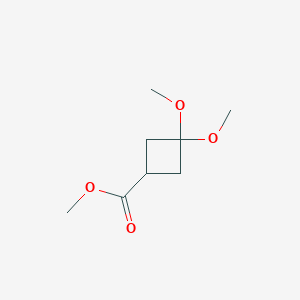
Methyl-3,3-Dimethoxycyclobutan-1-carboxylat
Übersicht
Beschreibung
Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H14O4 . It is also known by other names such as Methyl 3,3-dimethoxycyclobutanecarboxylate and 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester . The molecular weight of this compound is 174.19 g/mol .
Molecular Structure Analysis
The molecular structure of Methyl 3,3-dimethoxycyclobutane-1-carboxylate can be represented by the InChI code1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3 . The Canonical SMILES representation is COC(=O)C1CC(C1)(OC)OC . Physical And Chemical Properties Analysis
Methyl 3,3-dimethoxycyclobutane-1-carboxylate has a molecular weight of 174.19 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 174.08920892 g/mol . The topological polar surface area is 44.8 Ų . It has a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche durchgeführt und einige Informationen über die Anwendungen von Cyclobutan-Derivaten gefunden, die mit Methyl-3,3-Dimethoxycyclobutan-1-carboxylat in Verbindung gebracht werden können. Hier ist eine umfassende Analyse, die sich auf sechs einzigartige Anwendungen konzentriert:
Arzneimittelforschung und -entwicklung
Cyclobutan-Derivate sind in verschiedenen Medikamenten und Medikamentenprototypen weit verbreitet, da sie aufgrund ihrer besonderen Strukturen und breiten Bioaktivitäten, einschließlich antibakterieller, antiviraler und immunsuppressiver Eigenschaften, vorhanden sind . This compound könnte möglicherweise zur Synthese neuer pharmazeutischer Verbindungen mit ähnlichen Aktivitäten verwendet werden.
Materialwissenschaften
In der Materialwissenschaft werden Cyclobutan-Derivate zur Herstellung von spannungsresponsiven Polymeren verwendet . Die einzigartigen Eigenschaften von this compound könnten für die Entwicklung neuer Materialien mit spezifischen Spannungsreaktionen genutzt werden.
Supramolekulare Chemie
Cyclobutan-Derivate spielen eine Rolle in der supramolekularen Chemie, die sich mit dem Studium komplexer Moleküle befasst, die durch nicht-kovalente Bindungen gebildet werden . This compound könnte Anwendungen bei der Bildung neuartiger supramolekularer Strukturen finden.
Organische Synthese
Die Struktur der Verbindung könnte in der organischen Synthese verwendet werden, insbesondere bei Reaktionen, die eine regioselektive und stereoselektive Synthese von viergliedrigen Ringcarbocyclen erfordern .
Photochemische Synthese
Cyclobutane können durch [2+2]-Alken-Cycloaddition über photochemische Methoden synthetisiert werden . This compound könnte an solchen photochemischen Syntheseprozessen beteiligt sein, um komplexe organische Moleküle zu erzeugen.
Synthese von Naturprodukten
Angesichts des Vorhandenseins von Cyclobutaneinheiten in Naturprodukten könnte diese Verbindung bei der chemischen Synthese von Analogen oder Derivaten von Naturprodukten verwendet werden .
Eigenschaften
IUPAC Name |
methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNARWNKXNPXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440664 | |
| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98231-07-3 | |
| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


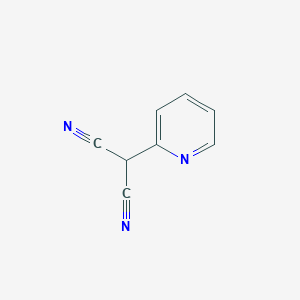
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)

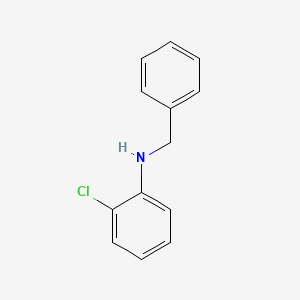
![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)

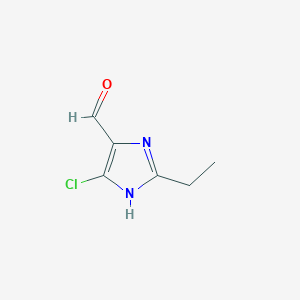

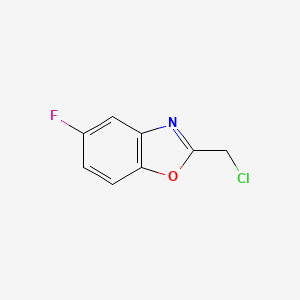
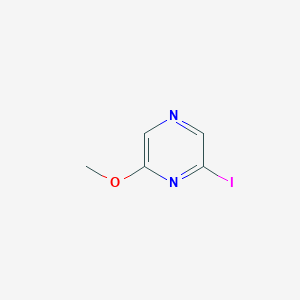

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)